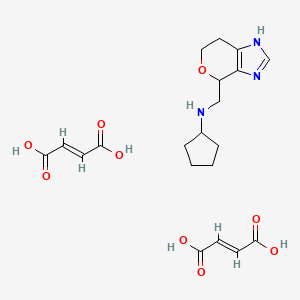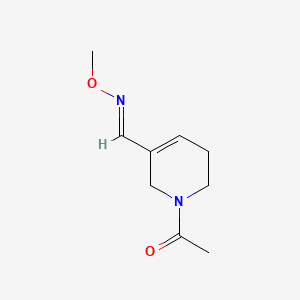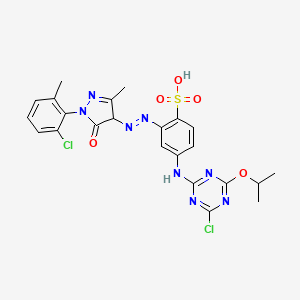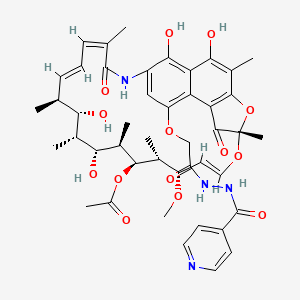
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide is a derivative of rifamycin B, a member of the rifamycin family of antibiotics. Rifamycins are known for their potent antibacterial properties and are primarily used to treat mycobacterial infections, including tuberculosis. The compound is synthesized by modifying the structure of rifamycin B to enhance its antibacterial activity and pharmacokinetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide is synthesized through a series of chemical reactions starting from rifamycin B. The synthesis involves the introduction of a 2-(4-pyridylcarbonyl)hydrazide group to the rifamycin B molecule. This modification is typically achieved through the following steps:
Activation of Rifamycin B: Rifamycin B is first activated by reacting it with a suitable activating agent, such as diethylbarbituric acid.
Hydrazide Formation: The activated rifamycin B is then reacted with 4-pyridylcarbonyl hydrazine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of rifamycin B and its derivatives, including this compound, involves fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation conditions are optimized to maximize the yield of rifamycin B, which is then subjected to chemical modifications to produce the desired derivative .
Análisis De Reacciones Químicas
Types of Reactions
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups to the molecule, enhancing its antibacterial activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of rifamycin B, each with unique antibacterial properties and pharmacokinetic profiles .
Aplicaciones Científicas De Investigación
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide has several scientific research applications:
Mecanismo De Acción
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby blocking protein synthesis and leading to bacterial cell death . The compound binds to the beta subunit of the RNA polymerase enzyme, preventing the elongation of the RNA chain .
Comparación Con Compuestos Similares
Similar Compounds
Rifampicin: A widely used rifamycin derivative with potent antibacterial activity against mycobacteria.
Rifabutin: Another rifamycin derivative used to treat mycobacterial infections, particularly in patients with HIV.
Rifapentine: A rifamycin derivative with a longer half-life, allowing for less frequent dosing.
Uniqueness
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide is unique due to its specific structural modification, which enhances its antibacterial activity and pharmacokinetic properties compared to other rifamycin derivatives . This modification allows for better penetration into bacterial cells and improved efficacy against drug-resistant strains .
Propiedades
Número CAS |
106480-47-1 |
|---|---|
Fórmula molecular |
C45H54N4O14 |
Peso molecular |
874.9 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-27-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethoxy]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H54N4O14/c1-21-11-10-12-22(2)43(57)47-29-19-31(60-20-32(51)48-49-44(58)28-13-16-46-17-14-28)33-34(39(29)55)38(54)26(6)41-35(33)42(56)45(8,63-41)61-18-15-30(59-9)23(3)40(62-27(7)50)25(5)37(53)24(4)36(21)52/h10-19,21,23-25,30,36-37,40,52-55H,20H2,1-9H3,(H,47,57)(H,48,51)(H,49,58)/b11-10+,18-15+,22-12-/t21-,23+,24+,25+,30-,36-,37+,40+,45-/m0/s1 |
Clave InChI |
OVBXLKIHYZMRFE-XDJIUYAWSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC(=O)C5=CC=NC=C5)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC(=O)C5=CC=NC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
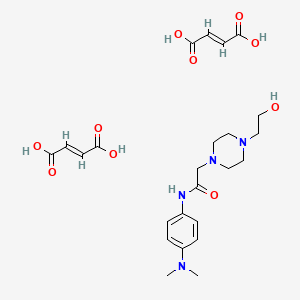
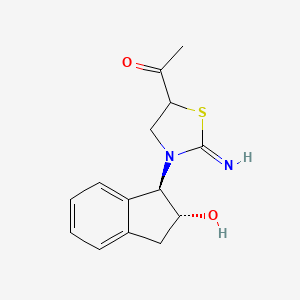
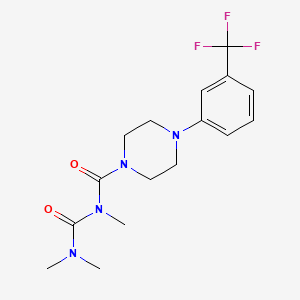

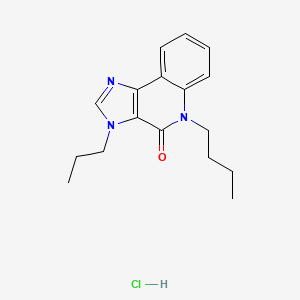
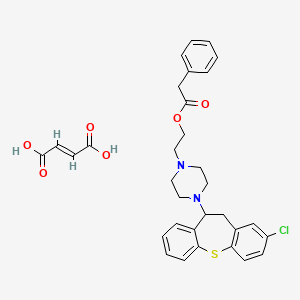
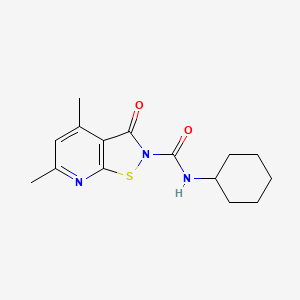
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
